N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an azetidine ring, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine derivatives. Common synthetic routes include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the stability of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted azetidine and pyridine compounds.
Scientific Research Applications
N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(pyridin-2-yl)azetidin-3-yl]-6-methylpyridine-3-carboxamide
- N-[1-(pyridin-2-yl)azetidin-3-yl]-6-chloropyridine-3-carboxamide
Uniqueness
N-[1-(pyridin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C15H13F3N4O |
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Molecular Weight |
322.28 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H13F3N4O/c16-15(17,18)12-5-4-10(7-20-12)14(23)21-11-8-22(9-11)13-3-1-2-6-19-13/h1-7,11H,8-9H2,(H,21,23) |
InChI Key |
ROPKCVZEIICLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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